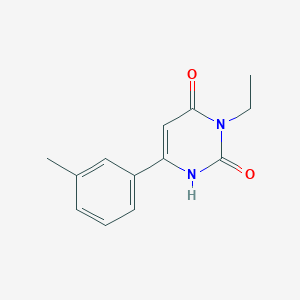

3-Ethyl-6-(3-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Description

Properties

IUPAC Name |

3-ethyl-6-(3-methylphenyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-3-15-12(16)8-11(14-13(15)17)10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKJGNNKLYRRROX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C=C(NC1=O)C2=CC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multicomponent Condensation Method

A widely adopted approach for synthesizing tetrahydropyrimidine derivatives, including 3-Ethyl-6-(3-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, is the Biginelli-type three-component condensation. This involves the reaction of:

- Ethyl acetoacetate (or similar β-ketoesters),

- Aromatic aldehydes (such as 3-methylbenzaldehyde),

- Urea or thiourea derivatives.

Reaction Conditions and Catalysts

- The reaction is typically catalyzed by copper(II) chloride dihydrate (CuCl₂·2H₂O) under solvent-less grindstone conditions, which enhances reaction rates and yields while being environmentally friendly and economical.

- The mixture is ground together at room temperature or slightly elevated temperatures, leading to rapid formation of the tetrahydropyrimidine core.

- Alternatively, refluxing in ethanol with acid catalysts such as concentrated hydrochloric acid can be employed, though this method is more time-consuming and requires solvent handling.

Advantages

- The solvent-less grindstone method provides excellent yields and rapid product formation.

- This method reduces solvent waste and energy consumption.

- The reaction proceeds in a single step, simplifying purification.

Stepwise Synthesis via Pyrimidine Intermediates

Another method involves multistep synthesis starting from protected amines and pyrimidine derivatives:

- Protection of benzene-1,3-diamine followed by reaction with ethyl 2,4-dichloropyrimidine-5-carboxylate.

- Subsequent reaction with arylamines and intramolecular cyclization.

- Acid hydrolysis and substitution reactions under catalytic conditions to yield the target tetrahydropyrimidine-dione.

This method is more complex and involves harsher conditions but allows for greater control over regioselectivity and substitution patterns on the pyrimidine ring.

Microwave-Assisted and Solvent-Free Synthesis

Recent advances include:

- Microwave irradiation to accelerate the cyclization and condensation steps, reducing reaction time from hours to minutes.

- Solvent-free conditions that avoid the use of organic solvents, improving the green chemistry profile of the synthesis.

These methods have been reported for related pyrimido[4,5-d]pyrimidine analogs and can be adapted for tetrahydropyrimidine derivatives.

Detailed Reaction Scheme Summary

| Step | Reactants/Conditions | Description | Outcome/Yield |

|---|---|---|---|

| 1 | Ethyl acetoacetate + 3-methylbenzaldehyde + urea/thiourea + CuCl₂·2H₂O (solvent-less grind) | One-pot multicomponent condensation under catalytic conditions | Rapid formation of tetrahydropyrimidine core, high yield (>80%) |

| 2 | Benzene-1,3-diamine protection + ethyl 2,4-dichloropyrimidine-5-carboxylate + arylamines + acid hydrolysis | Multistep synthesis involving protection, substitution, and cyclization | Regioselective formation of substituted tetrahydropyrimidine-dione |

| 3 | Microwave irradiation, solvent-free conditions | Accelerated reaction times, environmentally friendly | Comparable or improved yields with reduced reaction times |

Characterization and Confirmation

- The synthesized compounds are characterized by ^1H-NMR and ^13C-NMR spectroscopy, confirming the presence of characteristic peaks corresponding to the tetrahydropyrimidine ring and aromatic substituents.

- Melting points and thin-layer chromatography (TLC) are used to assess purity.

- Mass spectrometry and elemental analysis further confirm the molecular structure.

Research Findings and Comparative Analysis

- The solvent-less grindstone method catalyzed by CuCl₂·2H₂O is reported to be more efficient compared to traditional reflux methods in ethanol, offering shorter reaction times and higher yields with simpler work-up procedures.

- Microwave-assisted synthesis further reduces reaction times and energy consumption.

- Multistep methods allow for more complex substitutions but at the cost of longer synthesis times and more rigorous purification steps.

- The choice of method depends on the desired substitution pattern, scale of synthesis, and environmental considerations.

Summary Table of Preparation Methods

| Method | Catalyst/Conditions | Solvent | Reaction Time | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Solvent-less grindstone | CuCl₂·2H₂O | None | Minutes to 1h | >80% | Eco-friendly, rapid, high yield | Limited to simpler substitutions |

| Reflux in ethanol | Concentrated HCl | Ethanol | Several hours | Moderate | Established, straightforward | Longer time, solvent use |

| Multistep synthesis | Various (protection, acid catalysis) | Various | Multiple steps | Variable | Regioselectivity, complex derivatives | Time-consuming, complex purification |

| Microwave-assisted synthesis | Microwave irradiation | Solvent-free or minimal solvent | Minutes | High | Fast, energy-efficient | Requires specialized equipment |

Chemical Reactions Analysis

3-Ethyl-6-(3-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or methyl groups can be replaced by other substituents using appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Ethyl-6-(3-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Ethyl-6-(3-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Key Observations:

- Substituent Diversity: The target compound’s 3-methylphenyl group contrasts with electron-rich substituents like thiophen-2-yl (in Compound 12a) or bulky 3,5-dimethylbenzyl (in ).

- Functional Modifications : The sulfanylidene group in replaces a ketone oxygen, enhancing thiophilicity and altering hydrogen-bonding capacity compared to the dione moiety in the target compound.

- Synthetic Routes: Compound 12a is synthesized via reflux with carbon disulfide and KOH , whereas the sulfanylidene derivative in involves multi-step condensation.

Physicochemical and Crystallographic Properties

- Melting Points: Compound 12a lacks reported melting points, but the sulfanylidene derivative in crystallizes in ethanol with a yield of 82%, suggesting moderate stability.

- Hydrogen Bonding: The compound in forms N–H⋯O hydrogen-bonded dimers, a feature critical for crystal packing.

Biological Activity

3-Ethyl-6-(3-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound belonging to the class of tetrahydropyrimidines, which are known for their diverse biological activities. This article explores the biological activity of this compound based on recent research findings, including its synthesis, antibacterial properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical formula for this compound is with a molecular weight of approximately 233.27 g/mol. The synthesis typically involves a multi-step process that includes the Biginelli reaction, which is a well-known method for synthesizing dihydropyrimidinones from aldehydes, urea or thiourea, and β-keto esters.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of tetrahydropyrimidine derivatives. In vitro tests indicate that this compound exhibits significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values for this compound have been reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 2.14 |

| Escherichia coli | 1.10 |

| Bacillus subtilis | 0.58 |

| Pseudomonas aeruginosa | 5.00 |

This data suggests that the compound is particularly effective against Staphylococcus aureus and Bacillus subtilis .

The mechanism by which this compound exerts its antibacterial effects may involve the inhibition of bacterial cell wall synthesis or disruption of cellular signaling pathways. The presence of the ethyl and methyl groups in its structure may enhance its lipophilicity, facilitating better membrane penetration and increased bioactivity.

Case Studies

A recent study published in MDPI evaluated various tetrahydropyrimidine derivatives for their antimicrobial properties. Among these derivatives, this compound was found to be one of the most potent against Gram-positive bacteria . The study utilized both agar diffusion methods and broth microdilution techniques to assess efficacy.

Potential Therapeutic Applications

The biological activity of this compound extends beyond antimicrobial properties; there is growing interest in its potential as an anticancer agent. Preliminary studies suggest that tetrahydropyrimidines may inhibit tumor growth by inducing apoptosis in cancer cells through various pathways involving cell cycle arrest and modulation of signaling cascades.

Q & A

Q. What are the optimal synthetic routes for 3-Ethyl-6-(3-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of tetrahydropyrimidine derivatives typically involves multicomponent reactions (e.g., Biginelli-like reactions) or stepwise functionalization. Key steps include:

- Cyclocondensation: Reacting urea/thiourea derivatives with β-keto esters and substituted aldehydes under acidic conditions (e.g., HCl or Lewis acids like FeCl₃).

- Substituent Introduction: Alkylation or arylation at the N3 and C6 positions using alkyl halides or arylboronic acids under palladium catalysis .

- Optimization: Control temperature (60–80°C) and solvent polarity (e.g., ethanol or acetonitrile) to minimize side reactions. Monitor progress via TLC/HPLC, and purify via recrystallization or column chromatography .

Q. How can the structural and electronic properties of this compound be characterized to confirm its identity?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy: Analyze - and -NMR to verify substituent positions and hydrogen bonding patterns (e.g., downfield shifts for carbonyl groups).

- X-Ray Crystallography: Resolve the crystal lattice to confirm stereochemistry and intermolecular interactions (e.g., C–H···O bonds) .

- Mass Spectrometry: Confirm molecular weight and fragmentation patterns using ESI-MS or MALDI-TOF.

- Computational Modeling: Validate electronic properties (e.g., HOMO-LUMO gaps) via DFT calculations .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations at the 3-ethyl or 6-aryl positions) influence bioactivity, and what experimental designs can elucidate structure-activity relationships (SAR)?

Methodological Answer: SAR studies require systematic modifications and comparative assays:

- Substituent Libraries: Synthesize derivatives with varying alkyl/aryl groups (e.g., replacing 3-methylphenyl with fluorophenyl or methoxyphenyl) .

- Biological Assays: Test against target enzymes (e.g., kinases or proteases) using fluorescence-based activity assays or cellular models (e.g., IC₅₀ determination).

- In Silico Docking: Map substituent effects on binding affinity using software like AutoDock Vina; correlate with experimental IC₅₀ values .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Methodological Answer: Address discrepancies through:

- Standardized Assay Conditions: Control variables like cell line passage number, solvent (DMSO concentration ≤0.1%), and incubation time.

- Off-Target Profiling: Use broad-panel kinase or receptor screening to identify confounding interactions .

- Metabolic Stability Tests: Evaluate compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .

Q. What strategies are effective in studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer: Employ biophysical and biochemical techniques:

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (association/dissociation rates) for target proteins.

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) .

- Fluorescence Quenching: Monitor conformational changes in targets (e.g., tryptophan quenching in enzymes) upon compound binding.

- Mutagenesis Studies: Identify critical binding residues by mutating active-site amino acids and testing activity loss .

Q. What are the key stability challenges for this compound under experimental storage or in vivo conditions, and how can they be mitigated?

Methodological Answer: Stability issues arise from:

- Hydrolysis: Susceptibility of the dione moiety to hydrolytic degradation. Test stability in buffers (pH 2–9) via accelerated aging studies.

- Photooxidation: Protect from light using amber vials; add antioxidants (e.g., BHT) to formulations .

- Thermal Degradation: Store at –20°C under inert gas (N₂). Characterize degradation products via LC-MS and adjust storage protocols accordingly .

Q. How can researchers design experiments to assess the compound’s pharmacokinetic (PK) properties in preclinical models?

Methodological Answer: PK studies involve:

- ADME Profiling:

- Absorption: Caco-2 cell permeability assays.

- Distribution: Plasma protein binding (ultrafiltration) and tissue distribution (radiolabeled compound tracking).

- Metabolism: Liver microsome incubation with CYP450 inhibitors.

- Excretion: Bile/urine collection in rodent models .

- Pharmacokinetic Modeling: Use software like Phoenix WinNonlin to calculate AUC, , and clearance rates.

Q. What analytical methods are suitable for quantifying this compound in complex biological matrices (e.g., plasma or tissue homogenates)?

Methodological Answer:

- LC-MS/MS: Develop a selective MRM (multiple reaction monitoring) method with deuterated internal standards to correct for matrix effects.

- Sample Preparation: Use protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to isolate the compound .

- Validation: Ensure linearity (R² >0.99), precision (CV <15%), and recovery (>80%) per FDA guidelines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.